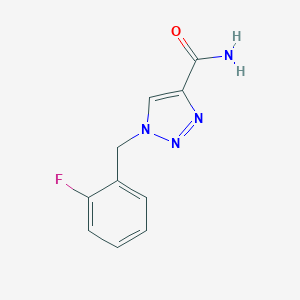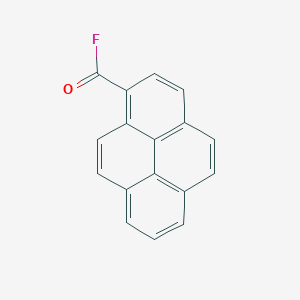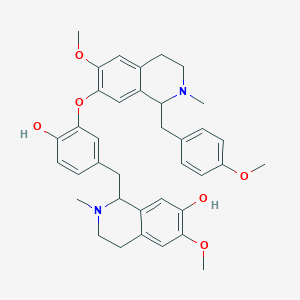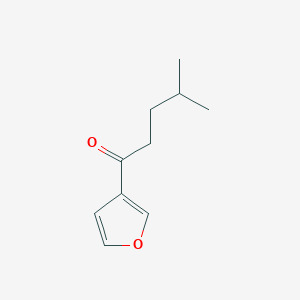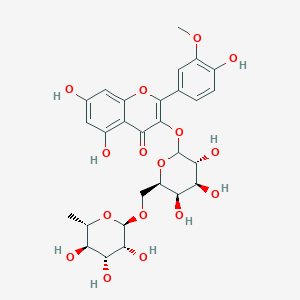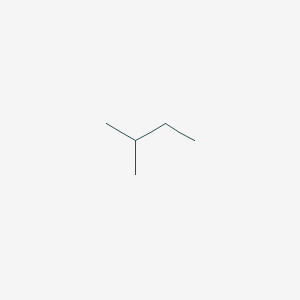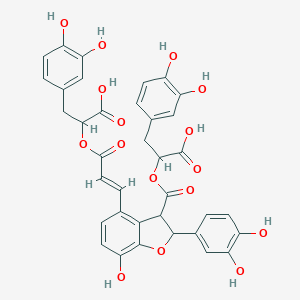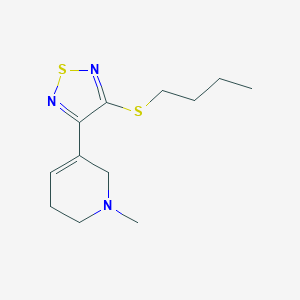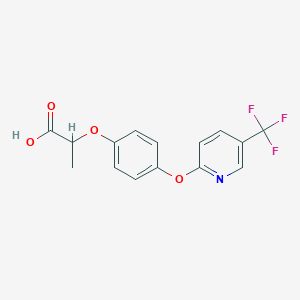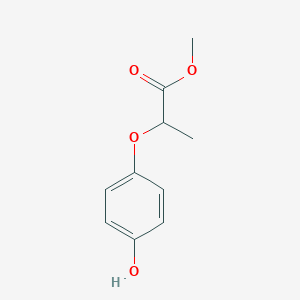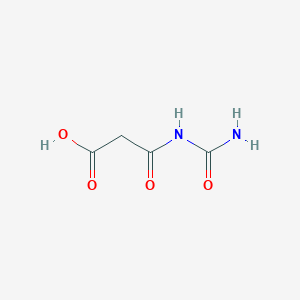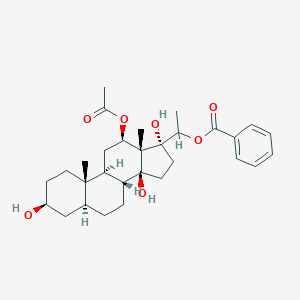
Drevogenin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drevogenin II is a steroidal sapogenin that is commonly found in plants of the Asparagus family. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects. In
Mécanisme D'action
Drevogenin II works by binding to and activating certain receptors in the body, including the estrogen receptor and the glucocorticoid receptor. This activation leads to changes in gene expression and protein synthesis, which can have a variety of effects on cellular processes.
Effets Biochimiques Et Physiologiques
Drevogenin II has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune system, and regulation of lipid metabolism. Additionally, Drevogenin II has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Drevogenin II in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, Drevogenin II has a wide range of potential applications in scientific research, making it a versatile tool for studying various cellular processes.
However, there are also some limitations to using Drevogenin II in lab experiments. For example, its effects can vary depending on the cell type and experimental conditions used. Additionally, Drevogenin II can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on Drevogenin II. One area of interest is its potential use in the treatment of osteoporosis, as it has been shown to have positive effects on bone density. Additionally, further research is needed to fully understand the mechanisms of action of Drevogenin II and its potential applications in various disease states. Finally, the development of new synthesis methods for Drevogenin II could make it more accessible and affordable for scientific research.
In conclusion, Drevogenin II is a steroidal sapogenin with a wide range of potential applications in scientific research. Its unique biochemical and physiological effects make it a versatile tool for studying various cellular processes. While there are some limitations to using Drevogenin II in lab experiments, its high purity and stability make it an attractive option for researchers. Future research on Drevogenin II could lead to new insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Drevogenin II can be synthesized from diosgenin, which is a steroidal sapogenin found in plants such as yams. The synthesis involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
Drevogenin II has a wide range of potential applications in scientific research. It has been studied for its effects on cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Drevogenin II has been studied for its potential use in the treatment of cardiovascular disease and osteoporosis.
Propriétés
Numéro CAS |
125472-06-2 |
|---|---|
Nom du produit |
Drevogenin II |
Formule moléculaire |
C30H42O7 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate |
InChI |
InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1 |
Clé InChI |
MIOQFHJTRPQSEN-PCGKZSNXSA-N |
SMILES isomérique |
CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Synonymes |
3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane drevogenin II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



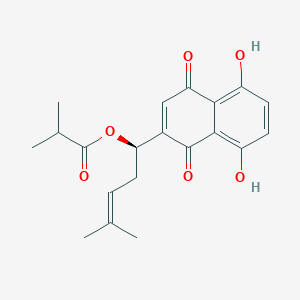
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
